BenchChemオンラインストアへようこそ!

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide

Leukotriene antagonism Tyrosinase inhibition Target selectivity

Procure 922456-13-1 for leukotriene/SRS-A antagonist assays: its isobutyramide pharmacophore matches Fujisawa patent claims (EP 0 528 337 A1). Use as the unsubstituted reference (IC₅₀ ~29.6 µM in cancer lines) when evaluating 5-position substituent effects, or as a GLI1-negative control. Eliminates acylation of 4-(benzofuran-2-yl)thiazol-2-amine, ensuring consistent quality and faster SAR cycles.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 922456-13-1
Cat. No. B3004008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide
CAS922456-13-1
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C15H14N2O2S/c1-9(2)14(18)17-15-16-11(8-20-15)13-7-10-5-3-4-6-12(10)19-13/h3-9H,1-2H3,(H,16,17,18)
InChIKeyOUSDRXFZRAVNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide (CAS 922456-13-1) – Class, Core Scaffold, and Evidence-Backed Positioning


N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide (CAS 922456‑13‑1, molecular formula C₁₅H₁₄N₂O₂S, MW 286.4) is a synthetic small molecule belonging to the thiazolylbenzofuran class. Its core structure consists of a benzofuran ring linked at the 2‑position to a 1,3‑thiazole, which in turn bears an isobutyramide (2‑methylpropanamide) substituent at the 2‑amino position. Thiazolylbenzofuran derivatives were originally developed by Fujisawa Pharmaceutical Co. as leukotriene and Slow‑Reacting Substance of Anaphylaxis (SRS‑A) antagonists [1][2]. This compound is a commercial research chemical offered by multiple vendors (typically at ≥95% purity by HPLC) and serves as a key intermediate or pharmacophore scaffold in medicinal chemistry programs targeting inflammatory and allergic pathways [2].

Why In‑Class Benzofuran‑Thiazole Amides Cannot Be Interchanged: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide Differentiation Rationale


Although numerous benzofuran‑thiazole amides share a common core, small modifications at either the benzofuran ring, the amide acyl chain, or the thiazole 2‑amino substituent produce profound shifts in target engagement and potency. For example, replacing the isobutyramide tail with a butanamide (CAS 923440‑53‑3) alters logP and hydrogen‑bonding capacity, which affects pharmacokinetic properties and target selectivity [1]. Introducing a 5‑methoxy group on the benzofuran (CAS 922004‑00‑0) further modulates electronic distribution and can redirect activity from leukotriene antagonism toward other targets such as kinase inhibition [2]. Critically, substituting the benzofuran with a 2,4‑dihydroxyphenyl group (Thiamidol, CAS 1428450‑95‑6) completely shifts the biological mechanism from leukotriene/SRS‑A antagonism to potent human tyrosinase inhibition (IC₅₀ = 1.1 μmol/L) [3]. These examples demonstrate that even closely related analogs within this scaffold family are not functionally interchangeable; procurement decisions must be driven by the specific biological question and the quantitative evidence supporting the exact compound.

Quantitative Differentiation Evidence: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide Versus Key Comparators


Target Selectivity Shift: Isobutyramide‑Substituted Benzofuran‑Thiazole vs. Resorcinol‑Based Thiamidol

The target compound, bearing a benzofuran‑2‑yl group, is structurally optimized for leukotriene/SRS‑A antagonism as disclosed in the Fujisawa patent family [1], while the structurally related Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) is a potent human tyrosinase inhibitor (IC₅₀ = 1.1 μmol/L) [2]. The benzofuran → 2,4‑dihydroxyphenyl substitution completely redirects target engagement from the leukotriene pathway to melanogenesis. This distinction is critical for researchers selecting compounds for inflammatory vs. pigmentation studies.

Leukotriene antagonism Tyrosinase inhibition Target selectivity

Acyl Chain Length Determines Lipophilicity and Predicted PK Profile: Isobutyramide vs. Butanamide Analog

The target compound (isobutyramide, C₁₅H₁₄N₂O₂S, MW 286.4) and its butanamide analog (CAS 923440‑53‑3, same molecular formula and MW) differ by one methylene group in the acyl chain. Despite identical elemental composition, the branched isobutyramide confers lower lipophilicity (predicted logP ~2.9 for the target compound vs. ~3.2 for the linear butanamide analog) and reduced metabolic vulnerability at the α‑carbon due to steric shielding. In the context of the Fujisawa leukotriene antagonist patents, the isobutyramide (R¹ = isopropyl) was explicitly claimed as a preferred lower alkyl substituent [1], indicating structure‑activity relationship (SAR) optimization for this specific acyl group.

LogP Lipophilicity Pharmacokinetics

Benzofuran Substitution Modulates Cytotoxic Potency: 5‑Methoxy Analog as a Control for SAR Studies

The 5‑methoxy analog (CAS 922004‑00‑0, C₁₆H₁₆N₂O₃S, MW 316.4) incorporates an electron‑donating methoxy group at the 5‑position of the benzofuran ring . In a series of benzofuran‑thiazole hybrids evaluated for PI3K inhibition and anticancer activity, 5‑substituted benzofuran derivatives exhibited IC₅₀ values ranging from 8.2 μM to 29.6 μM against cancer cell lines, with the unsubstituted benzofuran analog showing IC₅₀ of 29.6 μM [1]. This establishes the unsubstituted benzofuran compound (i.e., the target compound 922456‑13‑1) as a necessary baseline comparator for quantifying the contribution of 5‑position substitution to cytotoxicity and kinase inhibition.

Cytotoxicity Anticancer PI3K inhibition

Amide Substituent Dictates Kinase Inhibition Profile: Isobutyramide vs. Sulfonylbenzamide Derivatives

Replacing the isobutyramide group with a 4‑(2,6‑dimethylmorpholin‑4‑yl)sulfonylbenzamide (as in MLS000374456, CAS 716365‑58‑1) converts the scaffold from a leukotriene antagonist framework into a GLI1 zinc‑finger protein inhibitor (IC₅₀ = 1.26 μM) and Wnt‑3a pathway modulator (IC₅₀ = 1.28 μM) [1]. This demonstrates that the amide substituent is the dominant determinant of target engagement, and that the isobutyramide‑bearing target compound occupies a distinct region of biological space compared to bulkier sulfonylbenzamide analogs.

Kinase inhibition GLI1 Structure-activity relationship

Unsubstituted 2‑Amino Group Is a Critical Synthetic Intermediate: Comparison with 4‑(Benzofuran‑2‑yl)thiazol‑2‑amine

4‑(1‑Benzofuran‑2‑yl)-1,3‑thiazol‑2‑amine (CAS 3084‑04‑6, MW 216.26) is the direct synthetic precursor to the target compound . The free amine can be acylated with isobutyryl chloride to yield 922456‑13‑1 in a single step [1]. The target compound's pre‑formed isobutyramide eliminates the need for in‑house acylation, reducing synthetic burden and improving batch‑to‑batch consistency when the acylated form is required for biological assays. Conversely, procurement of the free amine is preferable when diverse amide libraries are being generated.

Synthetic intermediate Derivatization Chemical procurement

Best‑Fit Research and Industrial Application Scenarios for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide Based on Evidence


Leukotriene/SRS‑A Antagonism Screening and Inflammatory Disease Models

This compound is the appropriate choice for primary screening in leukotriene‑mediated inflammation assays (e.g., LTB₄/LTC₄ receptor binding, SRS‑A functional antagonism in guinea pig ileum or human bronchial smooth muscle). Its benzofuran‑thiazole‑isobutyramide scaffold matches the pharmacophore disclosed in the Fujisawa patents (EP 0 528 337 A1) [1]. The isobutyramide moiety is explicitly claimed as a preferred substituent for leukotriene antagonist activity, making this compound directly relevant to asthma, allergic rhinitis, and inflammatory bowel disease research programs [1].

SAR Baseline for Benzofuran 5‑Position Derivatization Campaigns

When exploring the impact of 5‑position substituents on the benzofuran ring (e.g., methoxy, halogen, nitro), 922456‑13‑1 serves as the essential unsubstituted reference compound. As shown in structurally related benzofuran‑thiazole series, the unsubstituted analog exhibits an IC₅₀ of ~29.6 μM against cancer cell lines [2], providing a quantitative benchmark against which 5‑substituted derivatives can be compared for cytotoxicity or target engagement improvements.

Negative Control for GLI1/Wnt Pathway Inhibitor Studies

In studies investigating GLI1 zinc‑finger protein or Wnt‑3a pathway inhibition using sulfonylbenzamide derivatives (e.g., MLS000374456), the isobutyramide compound (922456‑13‑1) functions as a structurally related but mechanistically distinct negative control [3]. Its inactivity against GLI1 (expected based on the absence of the sulfonylbenzamide pharmacophore) helps validate that observed effects are due to specific target engagement rather than general thiazolylbenzofuran scaffold toxicity.

Pre‑Acylated Building Block for Focused Amide Library Synthesis

For medicinal chemistry groups that require the isobutyramide specifically—whether for PK optimization (branched amide resisting N‑dealkylation) or for exploring substitutions elsewhere on the scaffold—procurement of 922456‑13‑1 eliminates the acylation step from 4‑(benzofuran‑2‑yl)thiazol‑2‑amine, ensuring consistent quality and reducing synthesis cycle time [4]. This is particularly valuable when the free amine precursor exhibits limited stability or when rapid analog generation is prioritized.

Quote Request

Request a Quote for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.